molecular formula C13H13BrClN3OS2 B2751420 5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide CAS No. 391875-47-1

5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Cat. No.: B2751420
CAS No.: 391875-47-1
M. Wt: 406.74
InChI Key: VDUZNPMMWKRZDB-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thioamide with a halogenating agent, such as bromine or chlorine, under controlled conditions.

    Introduction of the sec-Butylthio Group: The sec-butylthio group is introduced by reacting the thiadiazole intermediate with a sec-butylthiol in the presence of a base, such as sodium hydride or potassium carbonate.

    Coupling with 2-chlorobenzamide: The final step involves coupling the thiadiazole intermediate with 2-chlorobenzamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sec-butylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromine or chlorine atoms, resulting in the formation of debrominated or dechlorinated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or primary amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated or dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
  • 5-bromo-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
  • 5-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Uniqueness

5-bromo-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall effectiveness in various applications compared to its analogs.

Properties

IUPAC Name

5-bromo-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3OS2/c1-3-7(2)20-13-18-17-12(21-13)16-11(19)9-6-8(14)4-5-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUZNPMMWKRZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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